molecular formula C12H12BrNO4 B14423411 Methyl 2-(4-bromo-3-oxobutanamido)benzoate CAS No. 81937-42-0

Methyl 2-(4-bromo-3-oxobutanamido)benzoate

Cat. No.: B14423411
CAS No.: 81937-42-0
M. Wt: 314.13 g/mol
InChI Key: RLCHVTJUVGGRJY-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-oxobutanamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a keto group, and an amide linkage within its molecular structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-oxobutanamido)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 4-bromo-3-oxobutanoic acid.

    Amidation Reaction: The 4-bromo-3-oxobutanoic acid is reacted with an amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-oxobutanamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Hydroxylated derivatives.

    Oxidation: Carboxylated derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-3-oxobutanamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the amide and keto groups.

    Methyl 2-bromobenzoate: Similar structure but lacks the amide and keto groups.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-bromo-3-oxobutanamido group.

Uniqueness

Methyl 2-(4-bromo-3-oxobutanamido)benzoate is unique due to the presence of both the amide and keto groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81937-42-0

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

methyl 2-[(4-bromo-3-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C12H12BrNO4/c1-18-12(17)9-4-2-3-5-10(9)14-11(16)6-8(15)7-13/h2-5H,6-7H2,1H3,(H,14,16)

InChI Key

RLCHVTJUVGGRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(=O)CBr

Origin of Product

United States

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